molecular formula C8H6BrN3O2 B11862522 3-bromo-2-methyl-5-nitro-2H-indazole CAS No. 73105-50-7

3-bromo-2-methyl-5-nitro-2H-indazole

Cat. No.: B11862522
CAS No.: 73105-50-7
M. Wt: 256.06 g/mol
InChI Key: DMBSKLUKGMMXGG-UHFFFAOYSA-N
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Description

Significance of the Indazole Scaffold in Heterocyclic Chemistry

The indazole scaffold is a cornerstone in the development of therapeutic agents, with a remarkable spectrum of pharmacological activities. google.commdpi.combohrium.com Derivatives of indazole have been reported to exhibit anti-inflammatory, antimicrobial, anticancer, and antiviral properties, among others. google.commdpi.com This wide range of biological activities has cemented the status of indazole as a privileged structure in drug discovery.

Several commercially successful drugs incorporate the indazole motif, underscoring its therapeutic relevance. For instance, benzydamine (B159093) is a non-steroidal anti-inflammatory drug, while granisetron (B54018) is an antiemetic used to manage nausea and vomiting, often associated with chemotherapy. The versatility of the indazole core allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties to optimize drug efficacy and selectivity.

Overview of Indazole Tautomerism and Isomerism (1H- and 2H-Forms) in Substituted Systems

A fundamental aspect of indazole chemistry is the phenomenon of tautomerism, which significantly influences the reactivity and biological activity of its derivatives. mdpi.com Indazoles can exist in two principal tautomeric forms: 1H-indazole and 2H-indazole, distinguished by the position of the hydrogen atom on the nitrogen atoms of the pyrazole (B372694) ring.

The equilibrium between these two forms is influenced by various factors, including the nature and position of substituents on the bicyclic ring system, the solvent, and the physical state (solution or solid). Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. However, the introduction of substituents can shift this equilibrium. The alkylation of an indazole can lead to a mixture of N1 and N2-alkylated isomers, the ratio of which depends on the reaction conditions and the electronic and steric properties of the substituents.

Structural Features and Nomenclature of 3-bromo-2-methyl-5-nitro-2H-indazole

The compound at the center of this review, this compound, is a polysubstituted derivative of the less common 2H-indazole tautomer. Its systematic IUPAC name clearly defines its structural components:

Indazole: The core bicyclic aromatic ring system.

2H: Indicates that the substituent on the nitrogen is at the N2 position of the pyrazole ring.

3-bromo: A bromine atom is attached to carbon 3.

2-methyl: A methyl group is attached to the nitrogen at position 2.

5-nitro: A nitro group is attached to carbon 5 of the benzene (B151609) ring.

The presence of these functional groups is expected to significantly influence the molecule's chemical reactivity and potential biological activity. The electron-withdrawing nature of the nitro and bromo groups can affect the electron density distribution within the aromatic system, influencing its susceptibility to nucleophilic and electrophilic attack.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 73105-50-7
Molecular Formula C₈H₆BrN₃O₂
Molecular Weight 256.06 g/mol

| SMILES | CN1N=C(Br)C2=CC(=CN+[O-])C=C12 |

This data is compiled from publicly available chemical databases.

Overview of Research Trends in Substituted 2H-Indazole Chemistry

While the 1H-indazole scaffold has been more extensively studied, research into the synthesis and applications of 2H-indazole derivatives is a growing and important subfield. organic-chemistry.org The distinct spatial arrangement of substituents in 2H-indazoles, compared to their 1H counterparts, can lead to unique biological activities and material properties.

Recent research trends in 2H-indazole chemistry focus on the development of novel synthetic methodologies to achieve regioselective synthesis of these isomers. organic-chemistry.org This includes the exploration of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization to introduce a variety of substituents onto the indazole core. Furthermore, there is a significant interest in the biological evaluation of new 2H-indazole derivatives, particularly in the areas of oncology and infectious diseases, where the unique structural features of this scaffold may offer advantages in drug design. mdpi.com The synthesis of functionalized 2H-indazoles is also being explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73105-50-7

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

3-bromo-2-methyl-5-nitroindazole

InChI

InChI=1S/C8H6BrN3O2/c1-11-8(9)6-4-5(12(13)14)2-3-7(6)10-11/h2-4H,1H3

InChI Key

DMBSKLUKGMMXGG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=C(C=CC2=N1)[N+](=O)[O-])Br

Origin of Product

United States

Synthetic Strategies and Methodologies for 3 Bromo 2 Methyl 5 Nitro 2h Indazole and Analogues

Retrosynthetic Considerations for Halogenated, Alkylated, and Nitrated 2H-Indazoles

Retrosynthetic analysis of the target molecule, 3-bromo-2-methyl-5-nitro-2H-indazole, reveals several logical pathways for its construction. The primary disconnections involve the installation of the substituents on the indazole ring and the formation of the bicyclic core itself.

Alternative retrosynthetic routes could involve:

Bromination as a final step: This would require the synthesis of 2-methyl-5-nitro-2H-indazole. However, direct bromination of this substrate would need to be highly regioselective for the C3 position.

Nitration as a final step: This pathway would start from 3-bromo-2-methyl-2H-indazole. The challenge here lies in controlling the regioselectivity of the nitration to favor the C5 position over other available positions on the benzene (B151609) ring.

Construction of the functionalized ring: A more convergent approach involves forming the indazole ring from an acyclic precursor that already contains all the necessary substituents. For instance, a reductive cyclization of an imine formed from a substituted 2-nitrobenzaldehyde (B1664092) and methylamine (B109427) could be envisioned.

Considering the availability of starting materials and the challenges of regiocontrol in aromatic substitution on the indazole nucleus, the pathway involving the N2-methylation of 3-bromo-5-nitro-1H-indazole appears to be the most efficient and direct.

General Approaches for the Synthesis of the 2H-Indazole Core Structure

The selective synthesis of the 2H-indazole tautomer, as opposed to the more thermodynamically stable 1H-indazole, has been the subject of considerable research. nih.govacs.org Several key methodologies have been developed to favor the formation of the 2H-isomer.

Metal-Catalyzed Cyclization Reactions for 2H-Indazoles (e.g., Copper- and Palladium-catalyzed)

Transition metal catalysis offers powerful and versatile methods for constructing the 2H-indazole core. Both copper and palladium catalysts have been employed effectively in these transformations.

Copper-catalyzed reactions often proceed via multi-component, one-pot processes. A notable example is the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097). acs.org In this reaction, the copper catalyst is crucial for facilitating the sequential formation of C-N and N-N bonds. acs.orgorganic-chemistry.org Copper(I) oxide nanoparticles have also been used as catalysts for this transformation. organic-chemistry.org Other copper-catalyzed approaches include the annulation of 2-(1-substituted vinyl) anilines with nitrosoarenes and the intramolecular cyclization of 2-alkynylazobenzenes. nih.govnih.gov

Palladium-catalyzed methods provide an alternative route, often involving intramolecular C-N bond formation (amination). One such strategy involves the cyclization of N-aryl-N-(o-bromobenzyl)hydrazines. acs.orgnih.gov This reaction typically uses a palladium acetate (B1210297) [Pd(OAc)2] catalyst with a suitable phosphine (B1218219) ligand like dppf. acs.orgnih.gov A direct, one-pot synthesis has also been developed where 2-bromobenzyl bromides react with arylhydrazines in the presence of a palladium catalyst to regioselectively form 2-aryl-2H-indazoles. organic-chemistry.orgacs.org

Table 1: Examples of Metal-Catalyzed Syntheses of 2H-Indazoles
Catalyst SystemStarting MaterialsGeneral Reaction TypeReference
CuI / TMEDA2-Bromobenzaldehyde, Primary Amine, NaN3One-Pot Three-Component Annulation acs.orgorganic-chemistry.org
Cu(OAc)22-(1-substituted vinyl)aniline, Aryl NitrosoAnnulation nih.gov
Pd(OAc)2 / dppfN-Aryl-N-(o-bromobenzyl)hydrazineIntramolecular Amination acs.orgnih.gov
Pd Catalyst / t-Bu3PHBF42-Bromobenzyl bromide, ArylhydrazineOne-Pot Benzylation/Intramolecular N-Arylation organic-chemistry.orgacs.org

Reductive Cyclization Methodologies for 2H-Indazoles

Reductive cyclization is one of the most established and effective methods for the synthesis of 2H-indazoles. The classical approach is the Cadogan reaction , which involves the deoxygenative cyclization of o-nitrobenzylidene amines (imines) using phosphites or phosphines. acs.orgnih.govacs.org

The process typically begins with the condensation of an o-nitrobenzaldehyde with a primary amine to form an imine intermediate. organic-chemistry.orgacs.org This intermediate is then treated with a reducing agent, such as triethyl phosphite (B83602) or tri-n-butylphosphine, which mediates the reductive N-N bond formation to yield the 2H-indazole. acs.orgmdpi.com While traditional Cadogan reactions often required harsh conditions, such as high temperatures in neat phosphite, modern variations have been developed that proceed under milder conditions. acs.orgnih.govforagerone.com One-pot procedures, where the initial condensation and subsequent reductive cyclization are performed in the same vessel, have enhanced the practicality and safety of this transformation. acs.orgorganic-chemistry.orgacs.org This method is compatible with a wide range of electronically diverse substrates. organic-chemistry.orgacs.org Mechanistic studies suggest the reaction may proceed through 2H-indazole N-oxide intermediates. nih.govacs.org

Table 2: Reductive Cyclization Approaches to 2H-Indazoles
Precursor TypeReducing Agent/CatalystKey FeaturesReference
o-Nitrobenzylidene aminesTri-n-butylphosphineMild, one-pot condensation-cyclization acs.orgorganic-chemistry.orgacs.org
o-Nitrobenzylidene aminesTriethyl phosphiteClassical Cadogan reaction; often requires high temp. acs.orgmdpi.com
2-NitrobenzylaminesZinc / Ammonium formateReduction to nitroso intermediate followed by cyclization researchgate.net
o-Nitrobenzylidene aminesMoO2Cl2(dmf)2 / Ph3PMicrowave-assisted reductive cyclization organic-chemistry.org

Cyclization from Substituted Anilines and Diazonium Salts

Classical methods for indazole synthesis often begin with substituted anilines. The Jacobson indazole synthesis, for instance, can be adapted from reactions involving o-toluidine (B26562) derivatives. guidechem.com A common strategy involves the diazotization of a suitably substituted o-alkylaniline followed by intramolecular cyclization. While many of these routes traditionally lead to 1H-indazoles, modifications can provide access to 2H-isomers. Another approach involves the reaction of o-aminobenzyl alcohols with nitrosobenzenes in what is known as the Mills reaction, followed by cyclization. researchgate.net Furthermore, zincate addition to diazonium salts has also been reported as a pathway to the indazole core. acs.org

Regioselective Functionalization Techniques at Specific Positions

Once the indazole core is formed, the introduction of substituents must be carefully controlled to achieve the desired isomer. For this compound, the key transformation is the regioselective methylation at the N2 position.

Strategies for N2-Alkylation (Methylation) of Indazoles

Direct alkylation of the indazole ring is often complicated by a lack of regioselectivity, frequently yielding a mixture of N1 and N2 alkylated products. acs.orgresearchgate.netnih.govbeilstein-journals.org The outcome is highly dependent on the reaction conditions, with basic conditions often leading to mixtures, while acidic conditions can favor N2-alkylation. researchgate.netresearchgate.net The N2-substituted product is generally considered the kinetic product, while the N1-isomer is the more thermodynamically stable product. researchgate.netconnectjournals.com

To overcome the challenge of poor regioselectivity, several modern methods have been developed that strongly favor N2-alkylation. A highly successful strategy involves the use of alkyl 2,2,2-trichloroacetimidates as alkylating agents in the presence of a strong acid promoter like trifluoromethanesulfonic acid (TfOH) or a copper(II) triflate catalyst. organic-chemistry.org This method is general and provides excellent selectivity for the N2 position across a wide range of primary, secondary, and tertiary alkyl groups. wuxibiology.com Quantum mechanics calculations and experimental results show that this method remains highly N2-selective even for indazoles with bulky C3 substituents, such as bromo and iodo groups. wuxibiology.com

Another approach utilizes trialkyl orthoformates in the presence of sulfuric acid to achieve N2-alkylation through a proposed thermodynamically controlled formation of a 1-(dialkoxymethyl)-1H-indazole intermediate, which then undergoes an intramolecular rearrangement. connectjournals.com For methylation specifically, reagents like methyl 2,2,2-trichloroacetimidate offer an efficient and regioselective route to 2-methyl-2H-indazoles. researchgate.net These modern, selective methods are crucial for the final step in synthesizing the target molecule from its 3-bromo-5-nitro-1H-indazole precursor.

Table 3: Methods for Regioselective N2-Alkylation of Indazoles
Alkylating AgentPromoter / CatalystKey AdvantageReference
Alkyl 2,2,2-trichloroacetimidatesTrifluoromethanesulfonic acid (TfOH)High N2 selectivity for diverse alkyl groups organic-chemistry.orgwuxibiology.com
Alkyl 2,2,2-trichloroacetimidatesCopper(II) triflateCatalytic, high N2 selectivity organic-chemistry.org
Trimethyl orthoformateSulfuric acidN2-methylation via intramolecular rearrangement connectjournals.com
Dimethyl sulfate (B86663) / KOH-Often results in N1/N2 mixtures (e.g., ~1:1) researchgate.netresearchgate.net
Development of Regioselective N2-Methylating Reagents and Conditions

Achieving selective N2-alkylation is a significant challenge in indazole chemistry. To overcome the inherent thermodynamic preference for N1-alkylation, various regioselective N2-methylating reagents and conditions have been developed. organic-chemistry.org One successful approach involves the use of specific alkylating agents under acidic conditions, which has been shown to favor N2-alkylation. researchgate.net

Recent advancements have focused on catalyst-driven regioselectivity. For example, trifluoromethanesulfonic acid (TfOH) or copper(II) triflate have been employed as catalysts to promote the N2-alkylation of 1H-indazoles with alkyl 2,2,2-trichloroacetimidates. organic-chemistry.org This method provides high selectivity for the N2 position and avoids the formation of the N1-isomer. organic-chemistry.orgwuxibiology.com The proposed mechanism suggests that the acid protonates the imidate, which is then attacked by the more nucleophilic N2-nitrogen of the indazole. wuxibiology.com The choice of solvent and the strength of the acid have been identified as crucial parameters for optimizing the selectivity and yield of the N2-alkylation. organic-chemistry.org

CatalystAlkylating AgentSolventTemperature (°C)Yield (%) of N2-isomerReference
TfOHMethyl 2,2,2-trichloroacetimidateNot specifiedNot specifiedHigh organic-chemistry.org
Copper(II) triflateMethyl 2,2,2-trichloroacetimidateNot specifiedNot specifiedHigh organic-chemistry.org
Sulfuric acidTrimethyl orthoformateNot specifiedRefluxNot specified connectjournals.com

Bromination at C3 of Indazole Ring Systems

The introduction of a bromine atom at the C3 position of the indazole ring is a key functionalization step. This can be accomplished through various bromination methods.

Direct Bromination Methods for Indazoles

Direct bromination of indazoles at the C3 position has been traditionally achieved using molecular bromine (Br₂) in a suitable solvent like acetic acid. nih.gov However, this method often requires harsh conditions and can lead to the formation of byproducts. rsc.org More contemporary and efficient protocols have been developed to achieve site-specific C3 bromination. One such method utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source under ultrasound-assisted conditions. nih.govrsc.orgrsc.org This approach offers the advantages of mild reaction conditions, rapid reaction times (often completing within 30 minutes), and high yields of the 3-bromoindazole (B152527) product. nih.govrsc.orgrsc.orgrsc.org Mechanistic studies suggest that this ultrasound-assisted bromination does not proceed via a radical pathway. nih.govrsc.orgrsc.orgrsc.org

Brominating AgentConditionsSubstrate ScopeYield (%)Reference
Br₂Acetic acid2H-indazolesModerate nih.gov
DBDMHUltrasound, Na₂CO₃, EtOH, 40°C, 30 minWide range of indazolesGood to excellent nih.govrsc.orgrsc.orgrsc.org
Bromination via Halogenation Reagents (e.g., N-bromosuccinimide)

N-bromosuccinimide (NBS) is a widely used and effective reagent for the regioselective bromination of indazoles at the C3 position. chim.itnih.gov This reagent is favored due to its solid nature, ease of handling, and often milder reaction conditions compared to liquid bromine. nih.gov The reaction is typically carried out in a variety of organic solvents. chim.it Recent advancements have demonstrated that the efficiency of NBS bromination can be enhanced through visible-light photoredox catalysis, utilizing an organic dye like erythrosine B. nih.govresearchgate.netacs.org This photocatalytic activation of NBS leads to a more electrophilic bromine species, resulting in significantly reduced reaction times and high yields of the 3-bromoindazole. nih.govresearchgate.netacs.org

ReagentCatalyst/ConditionsSolventSubstrate ScopeYield (%)Reference
NBSNoneMeCN, CH₂Cl₂, CHCl₃, MeOHIndazolesGood chim.it
NBSErythrosine B, Visible lightNot specifiedArenes and HeteroarenesGood to excellent nih.govresearchgate.netacs.org

Introduction of the Nitro Group at C5 of Indazole Ring Systems

The final key functionalization in the synthesis of the target compound is the introduction of a nitro group at the C5 position of the indazole ring system.

Nitration of Indazole Precursors

The nitration of indazole precursors is a common method to install a nitro group onto the benzene portion of the bicyclic system. The position of nitration is influenced by the existing substituents on the ring. For the synthesis of 5-nitroindazoles, a direct nitration approach on the indazole core is often employed. mdpi.com The reaction typically involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The regioselectivity of the nitration can be directed by the electronic properties of the substituents already present on the indazole ring. For instance, the synthesis of 3-methyl-5-nitro-1H-indazole has been reported from the corresponding acetophenone (B1666503) precursor followed by cyclization. mdpi.com Radical C3-nitration of 2H-indazoles has also been achieved using iron(III) nitrate (B79036) in the presence of TEMPO. chim.it

Nitrating AgentPrecursorConditionsProductReference
Not specified2-fluoro-5-nitro-acetophenone and hydrazine (B178648)Deprotonation and SNAr ring closure3-methyl-5-nitro-1H-indazole mdpi.com
Fe(NO₃)₃2H-indazolesTEMPO, Oxygen3-nitro-2H-indazoles chim.it
Synthetic Routes Involving Pre-functionalized Nitroaromatic Systems

The synthesis of the indazole core often benefits from starting with aromatic systems that already possess the required nitro-functionality. This approach streamlines the synthetic sequence by incorporating a key substituent from the outset. One of the most effective methods in this category is the Cadogan reductive cyclization. This reaction typically involves the deoxygenative N-N bond formation from ortho-substituted nitroarenes. acs.org

For instance, 2-nitrobenzaldehydes can serve as versatile precursors. nih.gov Through condensation with primary amines (like methylamine), an ortho-imino-nitrobenzene intermediate is formed. This intermediate can then undergo reductive cyclization, promoted by a phosphine reagent such as tri-n-butylphosphine, to yield the corresponding N2-alkyl indazole. acs.org This strategy selectively produces 2H-indazoles, which is critical for the synthesis of the target compound. acs.org

Another important class of pre-functionalized starting materials is 2-nitrobenzonitriles. These can be converted to substituted benzamidines, which then undergo an organophosphorus-mediated reductive cyclization to form 3-amino-2H-indazoles. nih.gov While this specific route leads to a 3-amino product, it highlights the utility of nitro-substituted precursors in building the 2H-indazole scaffold. The general principle involves leveraging the nitro group as a precursor to one of the nitrogen atoms in the final heterocyclic ring.

Multi-step Synthetic Sequences Towards this compound

A plausible sequence begins with a commercially available precursor, 5-nitro-1H-indazole. The synthesis proceeds through two key transformations: C3-bromination and N2-methylation.

Bromination of 5-nitro-1H-indazole : The first step involves the regioselective bromination of the indazole core at the C3 position. This can be achieved by treating 5-nitro-1H-indazole with a bromine solution in a suitable solvent like N,N-dimethylformamide (DMF). This electrophilic substitution reaction proceeds with high yield, affording 3-bromo-5-nitro-1H-indazole. A patented process reports a yield of 95% for this specific conversion. nih.gov

Regioselective N-methylation : The subsequent step is the alkylation of the 3-bromo-5-nitro-1H-indazole intermediate with a methylating agent. This step is crucial as it can produce a mixture of N1 and N2 isomers. To selectively obtain the desired 2-methyl derivative (a 2H-indazole), reaction conditions must be carefully controlled. The choice of base, solvent, and methylating agent (e.g., methyl iodide or dimethyl sulfate) dictates the regiochemical outcome. Factors influencing this selectivity are discussed in detail in section 2.6.

StepStarting MaterialReagents and ConditionsProductReported Yield
15-nitro-1H-indazoleBromine, DMF, 0°C to 40°C3-bromo-5-nitro-1H-indazole95% nih.gov
23-bromo-5-nitro-1H-indazoleMethylating agent (e.g., CH₃I), Base (e.g., NaH), Solvent (e.g., THF/DMF)This compound N/A

This sequence represents a feasible and high-yielding route to the target compound, leveraging a regioselective bromination followed by a controlled N-alkylation.

Green Chemistry Principles and Process Optimization in Indazole Synthesis

A key area of improvement is the replacement of conventional volatile organic solvents with more environmentally benign alternatives. Polyethylene glycol (PEG) has emerged as a promising green solvent for heterocyclic synthesis. nih.govias.ac.in Its properties, including non-toxicity, biodegradability, thermal stability, and recyclability, make it an attractive medium. nih.govias.ac.in For example, copper(I) oxide nanoparticle-catalyzed three-component synthesis of 2H-indazoles has been successfully performed in PEG, which serves as a green solvent. acs.org

Process optimization also focuses on enhancing catalyst efficiency and reusability. The use of heterogeneous catalysts, such as copper nanoparticles on charcoal, facilitates easier product purification and catalyst recovery, minimizing waste. researchgate.net Furthermore, high-throughput screening and statistical modeling are being employed to identify optimal and safe reaction conditions, as demonstrated in the development of an intramolecular Ullmann cyclization for 1H-indazole synthesis. nih.govacs.org This approach helps to mitigate risks, such as thermal hazards, and improve yields, which is crucial for scaling up production. nih.govacs.orgrsc.org

Another green approach is the development of enzymatic synthesis routes. Nitroreductases have been shown to catalyze the reduction of nitro compounds to reactive nitroso intermediates, triggering a spontaneous cyclization to form the indazole ring. This biocatalytic method avoids the need for hazardous reagents like hydrazine derivatives and heavy metal catalysts, operating under mild conditions.

Challenges in Achieving Regioselectivity and Diastereoselectivity in Substituted Indazole Synthesis

The synthesis of complex substituted indazoles is often complicated by challenges in controlling isomerism, specifically regioselectivity and, where applicable, diastereoselectivity.

Regioselectivity:

A primary challenge in the synthesis of N-substituted indazoles is controlling the site of substitution on the nitrogen atoms of the pyrazole (B372694) ring, leading to mixtures of N1 and N2 isomers. The alkylation of an unsymmetrical indazole, such as 3-bromo-5-nitro-1H-indazole, is a classic example of this problem. The ratio of the resulting N1- and N2-alkylated products is highly dependent on several factors:

Steric and Electronic Effects : The existing substituents on the indazole ring exert significant influence. Electron-withdrawing groups, such as the nitro group at the C5 or C7 position, can favor the formation of the N2 regioisomer. mit.edu

Reaction Conditions : The choice of base and solvent system is critical. The combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is often used, but the outcome can vary. mit.edu For instance, while this system can be highly N1 selective for certain C3-substituted indazoles, the presence of specific substituents can shift the selectivity towards N2. mit.edu

Nature of the Alkylating Agent : The electrophile used for alkylation also plays a role in directing the regiochemical outcome. mit.edu

The table below summarizes how different factors can influence the N1/N2 regioselectivity based on literature findings for various substituted indazoles.

Indazole SubstituentReagents/ConditionsPredominant IsomerKey Finding
C7-NO₂ or C7-CO₂MeNaH in THFN2 (>96%)Strong electron-withdrawing groups at C7 direct alkylation to the N2 position. mit.edu
C3-carboxymethyl, C3-tert-butylNaH in THF, alkyl bromideN1 (>99%)Steric hindrance and electronic effects at the C3 position can strongly favor N1 alkylation. mit.edu
General 1H-Indazolesα-halo esters, ketones, amidesN1Specific electrophiles can provide good to excellent yields of the N1 product.
General 1H-IndazolesTfOH, diazo compoundsN2 (up to 100%)A metal-free catalytic system that shows high selectivity for N2-alkylation.

Diastereoselectivity:

While this compound is an achiral molecule, the synthesis of other indazole analogues can involve the creation of one or more stereocenters, bringing the challenge of diastereoselectivity to the forefront. This is particularly relevant when the synthesis starts from a chiral precursor or when a reaction creates a new stereocenter adjacent to an existing one.

A study on the synthesis of new thiazolyl-indazole derivatives starting from the chiral natural product R-carvone illustrates this challenge. nsf.gov The reaction sequence led to a product with two stereocenters. Notably, the final product was isolated as a single diastereomer. The configuration was confirmed as (3aR,6R) through X-ray analysis, and computational energy analysis showed this diastereomer to be approximately 4.5 kcal/mol more stable than the alternative (3aS,6R) isomer. nsf.gov This demonstrates that even when multiple diastereomers are possible, inherent thermodynamic preferences or kinetic factors in the reaction pathway can lead to the formation of a single, stable product. The challenge lies in predicting and controlling this outcome, often requiring advanced analytical and computational methods for confirmation. nsf.gov

Furthermore, recent advances have focused on the highly enantioselective synthesis of indazoles with chiral centers, for example, creating C3-quaternary stereocenters using copper hydride catalysis. acs.orgmit.educhemrxiv.org Such methods are crucial for producing enantiomerically pure indazole-containing compounds for pharmaceutical applications. pnrjournal.com

Computational and Theoretical Investigations of 3 Bromo 2 Methyl 5 Nitro 2h Indazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the electronic structure and three-dimensional geometry of indazole derivatives. These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms, known as the optimized geometry. For 3-bromo-2-methyl-5-nitro-2H-indazole, DFT methods can precisely calculate bond lengths, bond angles, and dihedral angles. The presence of a bulky bromine atom at the C3 position, a methyl group at the N2 position, and a strongly electron-withdrawing nitro group at the C5 position creates a unique electronic environment that influences the planarity and aromaticity of the bicyclic indazole system.

The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, the electron-withdrawing nature of the nitro and bromo groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted indazole. researchgate.net The HOMO is likely distributed over the fused benzene (B151609) ring, while the LUMO is expected to have significant contributions from the nitro group, making this position susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. numberanalytics.com

Reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters help in predicting how the molecule will behave in chemical reactions.

DescriptorFormulaSignificance for this compound
HOMO Energy (EHOMO) -Indicates electron-donating ability. Expected to be low due to electron-withdrawing groups.
LUMO Energy (ELUMO) -Indicates electron-accepting ability. Expected to be low, indicating a good electrophile.
Energy Gap (ΔE) ELUMO - EHOMORelates to chemical reactivity and stability. A smaller gap suggests higher reactivity.
Electronegativity (χ) -(EHOMO + ELUMO)/2Measures the tendency to attract electrons. Expected to be high.
Chemical Hardness (η) (ELUMO - EHOMO)/2Measures resistance to change in electron distribution.
Electrophilicity Index (ω) χ²/2ηQuantifies the electrophilic character of the molecule. Expected to be high.

This interactive table summarizes the key reactivity descriptors calculated from HOMO and LUMO energies.

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov For the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H form. nih.govbeilstein-journals.org However, the relative stability can be significantly influenced by substituents. In the case of this compound, the methyl group is fixed at the N2 position, locking it into the 2H-indazole form.

Theoretical calculations can, however, compare the energy of this molecule with its hypothetical N1-methylated isomer, 1-methyl-3-bromo-5-nitro-1H-indazole. Such a comparison would involve optimizing the geometry of both isomers and calculating their total electronic energies. The presence of the electron-withdrawing nitro and bromo groups generally favors the 1H-tautomer due to its benzenoid character, which offers greater aromatic stabilization compared to the quinonoid structure of the 2H-tautomer. nih.gov Conversely, the position of the N-alkylation is a critical factor, with N1 isomers often being thermodynamically favored while N2 isomers can be the kinetic products of alkylation reactions. nih.gov DFT calculations are essential to quantify these subtle electronic and steric effects and definitively predict the more stable isomer.

In Silico Modeling of Molecular Interactions with Biological Macromolecules (General Approaches)

In silico techniques, such as molecular docking, are widely used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein. researchgate.netbohrium.com These methods are crucial in drug discovery for identifying potential drug candidates. For this compound, docking studies would involve placing the molecule into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. The indazole scaffold is a common motif in kinase inhibitors, and these studies could explore its potential to bind to the ATP-binding site of various kinases. researchgate.net The model would assess potential hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom) that stabilize the ligand-protein complex.

Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt. researchgate.net For this compound, the primary source of conformational flexibility is the rotation of the nitro group and the methyl group. While the core indazole ring is rigid, the orientation of these substituents can be crucial for fitting into a protein's binding pocket. Quantum mechanical methods can be used to calculate the energy associated with these rotations and identify the lowest-energy conformers.

Ligand efficiency (LE) is a metric used in drug design to evaluate how effectively a molecule binds to its target, relative to its size (number of heavy atoms). researchgate.net It is a valuable tool for optimizing fragment hits into lead compounds. researchgate.net A higher LE value is generally desirable, with a value of 0.3 or greater often considered a good starting point for a hit. researchgate.net By predicting the binding affinity (e.g., from docking) of this compound, its LE can be calculated to assess its potential as a fragment or lead compound for a specific biological target.

Reaction Mechanism Calculations and Pathway Analysis for Indazole Derivatization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. amazonaws.com For the derivatization of indazoles, this can include studying pathways for C-H activation, halogenation, nitration, or cross-coupling reactions. chim.itnih.gov Theoretical calculations can map out the entire reaction pathway, identifying transition states and intermediates. diva-portal.org

For this compound, computational studies could explore, for example, the mechanism of nucleophilic aromatic substitution to replace the bromine at C3 or the nitro group at C5. By calculating the activation energies for different potential pathways, chemists can predict the most likely reaction products and optimize reaction conditions. DFT calculations have been used to suggest that certain reaction selectivities in indazoles are driven by factors like chelation or other non-covalent interactions. beilstein-journals.org

Computational Prediction of Spectroscopic Parameters and Correlation with Experimental Data (e.g., NMR chemical shifts, IR frequencies)

Theoretical calculations can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and assignment of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT, often using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com For this compound, these calculations would predict the chemical shifts for each unique proton and carbon atom. The predicted values, when scaled and compared with experimental data, can confirm the structure, particularly the N2-methylation pattern, as N1- and N2-isomers have distinct NMR spectra. nih.govnih.gov

IR Frequencies: The vibrational frequencies from an experimental Infrared (IR) spectrum can also be predicted computationally. psu.edu The calculation provides a set of normal modes and their corresponding frequencies. These theoretical frequencies are often systematically scaled to correct for approximations in the method and anharmonicity. For the target molecule, characteristic vibrational modes would include the N-O stretching of the nitro group, C-Br stretching, C-H stretching of the methyl group and aromatic rings, and various ring vibrations. esisresearch.org Comparing the calculated spectrum with the experimental one aids in the complete assignment of the observed absorption bands. vscht.cz

ParameterComputational MethodExpected Key Features for this compound
¹H NMR Shifts DFT/GIAODistinct signals for the N-methyl group and the three aromatic protons, with shifts influenced by the anisotropic and electronic effects of the bromo and nitro groups.
¹³C NMR Shifts DFT/GIAOUnique chemical shifts for all eight carbon atoms, with the C3 and C5 carbons being significantly affected by the directly attached bromo and nitro groups, respectively.
IR Frequencies DFTStrong asymmetric and symmetric stretching bands for the NO₂ group (~1530 cm⁻¹ and ~1350 cm⁻¹), a C-Br stretching frequency (~600-500 cm⁻¹), and characteristic aromatic C-H and C=C stretching bands.

This interactive table outlines the expected spectroscopic features and the computational methods used to predict them.

Solvent Effects on Molecular Properties and Reactivity via Continuum Solvation Models

Following a comprehensive search of scientific literature and databases, no specific computational or theoretical studies were identified that investigate the solvent effects on the molecular properties and reactivity of this compound using continuum solvation models. While computational studies on solvent effects have been conducted for other indazole derivatives and nitro-containing compounds, the explicit examination of this compound in this context does not appear to be available in the public domain.

Therefore, the detailed research findings and data tables requested for this specific subsection cannot be provided at this time. Further experimental or computational research would be required to elucidate the influence of different solvent environments on the molecular structure, electronic properties, and reactivity of this particular compound.

Reactivity and Mechanistic Studies Involving Substituted 2h Indazoles

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of 3-bromo-2-methyl-5-nitro-2H-indazole Analogues

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the context of this compound, the reaction's feasibility and regioselectivity are governed by the powerful and competing electronic effects of the substituents attached to the bicyclic system.

Regioselectivity and Directing Effects of Bromine, Methyl, and Nitro Substituents

The benzene ring of the 2H-indazole core possesses three available positions for substitution: C4, C6, and C7. The directing effects of the existing groups determine where an incoming electrophile will attack.

Nitro Group (at C5): The nitro group is a potent deactivating group due to its strong electron-withdrawing nature, operating through both inductive and resonance effects. It significantly reduces the electron density of the aromatic ring, making it much less susceptible to electrophilic attack. As a meta-director, the 5-nitro group directs incoming electrophiles to the C4 and C6 positions.

N-Methyl-Indazole System: The fused pyrazole (B372694) ring, particularly with the N-methyl group, influences the electronic distribution of the benzene ring.

The combination of these effects, especially the strong deactivation by the 5-nitro group, renders further electrophilic aromatic substitution on the benzene ring of this compound exceptionally challenging. However, studies on related 2H-indazoles have shown that functionalization on the benzene ring is possible under certain conditions. For instance, a site-selective C-H nitration at the C7 position of 2H-indazoles has been achieved using iron(III) nitrate (B79036), indicating that the C7 position can be susceptible to electrophilic attack, potentially directed by the pyrazole nitrogen atoms. Nevertheless, the presence of a 5-nitro group would be expected to strongly disfavor such reactions.

Nucleophilic Substitution Reactions of the C3-Bromine Atom

The C3-bromine atom in this compound is attached to an sp²-hybridized carbon, making it generally unreactive toward classical nucleophilic substitution (SN1 and SN2). The primary pathway for substitution at this position would be nucleophilic aromatic substitution (SNAr).

The SNAr mechanism requires two key features on the aromatic substrate: a good leaving group (like bromine) and strong electron-withdrawing groups positioned ortho or para to the leaving group. escholarship.orgwikipedia.org These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex. escholarship.orgyoutube.com

In the case of this compound, the powerful electron-withdrawing nitro group is at the C5 position. This position is neither ortho nor para to the C3-bromine. Consequently, the nitro group cannot effectively stabilize the anionic intermediate required for the SNAr reaction pathway through resonance. This lack of stabilization makes the C3-bromine atom largely inert to nucleophilic attack under standard SNAr conditions. The literature supports this, with a notable absence of examples of direct nucleophilic substitution at this position. Instead, functionalization of the C3 position is almost exclusively achieved through metal-catalyzed cross-coupling reactions.

Chemical Transformations of the Nitro Group (e.g., Reduction to Amino Group)

The nitro group is a versatile functional group, and its transformation provides a key entry point for further derivatization of the indazole scaffold. The most significant reaction of the 5-nitro group is its reduction to a 5-amino group.

This reduction is a critical transformation as the resulting amino group can be readily modified, for example, through diazotization or acylation, to introduce a wide array of functionalities. A variety of reducing agents can accomplish this transformation, with stannous chloride (SnCl₂) in an alcoholic solvent or hydrochloric acid being a commonly employed and effective method for the reduction of nitroindazoles. Other methods include catalytic hydrogenation. The resulting 5-amino-3-bromo-2-methyl-2H-indazole is a valuable intermediate for the synthesis of more complex molecules.

Another potential transformation involves the partial reduction of the nitro group to a nitroso intermediate, which can participate in cyclization reactions, such as the Cadogan or Davis-Beirut reactions, to form new heterocyclic systems.

Reactions Involving the N-Methyl Group

The N-methyl group on the 2H-indazole ring is generally considered to be chemically robust and unreactive. It does not typically participate in the reactions involving the aromatic system. However, under specific conditions, such as those used for free-radical reactions, the methyl group could potentially be functionalized.

For instance, benzylic-type halogenation using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or UV light) could theoretically lead to the formation of a 2-(bromomethyl)indazole derivative. organic-chemistry.orgwikipedia.org This transformation would proceed via a radical chain mechanism involving hydrogen abstraction from the methyl group. organic-chemistry.org However, there is a lack of specific literature examples for this reaction on the 3-bromo-5-nitro-2H-indazole system, suggesting that such reactions may be low-yielding or complicated by side reactions due to the sensitive nature of the substituted indazole core.

Metal-Catalyzed Cross-Coupling Reactions of Halogenated Indazoles (e.g., Suzuki, Heck, Sonogashira)

The C3-bromine atom, while unreactive to nucleophilic substitution, serves as an excellent handle for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds and represent the most important strategy for functionalizing the C3 position of halogenated indazoles.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 3-bromoindazole (B152527) with an organoboron reagent (boronic acid or ester) to form a new C-C bond. organic-chemistry.org The reaction is highly versatile and tolerates a wide range of functional groups, including the nitro group. thieme-connect.de It is widely used to introduce aryl or heteroaryl substituents at the C3 position. nih.govrsc.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the 3-bromoindazole with an alkene to form a 3-vinylindazole derivative. researchgate.net This method is effective for creating substituted alkenes attached to the indazole core and has been successfully applied to 3-bromoindazoles.

Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple the 3-bromoindazole with a terminal alkyne, yielding a 3-alkynylindazole. This reaction is highly efficient for creating C(sp²)-C(sp) bonds and has been shown to be selective for iodo- over bromo-substituents, allowing for sequential couplings on dihalogenated substrates.

Below is a table summarizing typical conditions for these cross-coupling reactions with bromo-indazole substrates.

Reaction TypeCatalyst/PrecatalystLigand (if any)BaseSolventTypical Temperature
Suzuki Pd(PPh₃)₄ or Pd(OAc)₂PPh₃, PCy₃, etc.K₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/Water, DME80-140 °C
Heck Pd(OAc)₂PPh₃TEA, K₂CO₃DMF, Acetonitrile100-120 °C
Sonogashira Pd(PPh₃)₄ or PdCl₂(PPh₃)₂PPh₃TEA, DiPEATHF, DMFRoom Temp to 80 °C

Investigation of Novel Reaction Pathways and Domino Reactions for 2H-Indazole Functionalization

Modern synthetic chemistry has focused on developing more efficient and atom-economical methods for constructing and functionalizing heterocyclic scaffolds. For 2H-indazoles, this includes direct C-H functionalization and domino reactions.

C-H Functionalization: Instead of relying on pre-installed halogens, direct C-H functionalization activates a C-H bond (commonly at the C3 position) for coupling with various partners. These methods, often catalyzed by transition metals like palladium or rhodium, can be used for arylation, amination, acylation, and more, avoiding the need for halogenation and dehalogenation steps. For instance, palladium-catalyzed isocyanide insertion has been used to functionalize the C3-position of 2H-indazoles, leading to diverse heterocyclic products.

Domino Reactions: Domino (or cascade) reactions involve a sequence of intramolecular or intermolecular transformations where subsequent reactions occur as a consequence of the functionality generated in the previous step, all in a single pot. Several domino strategies have been developed for the synthesis of the 2H-indazole core itself. For example, a palladium-catalyzed domino reaction of 2-halobenzonitriles with hydrazines provides efficient access to 3-amino-2H-indazoles. Other approaches involve reductive cyclization of ortho-imino-nitrobenzene substrates to furnish the 2H-indazole ring system in one pot. These novel pathways offer powerful and efficient alternatives to traditional multi-step synthetic sequences.

Advanced Research Directions and Future Perspectives in 3 Bromo 2 Methyl 5 Nitro 2h Indazole Chemistry

Development of Novel Synthetic Methodologies with Enhanced Atom Economy and Selectivity

The synthesis of functionalized 2H-indazoles is a cornerstone of research in this area. Future efforts are increasingly directed towards "green" chemistry principles, emphasizing atom economy and selectivity to minimize waste and improve efficiency. jocpr.com Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. primescholars.com Reactions with high atom economy, such as cycloadditions and catalytic hydrogenations, are considered more sustainable. jocpr.com

Traditional methods for indazole synthesis, such as the Cadogan reaction, often require harsh conditions and stoichiometric reagents, leading to poor atom economy. nih.gov Modern research focuses on developing catalytic, one-pot, and multi-component reactions that form complex indazole derivatives from simple precursors in a single step. For instance, copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) provide an efficient route to 2H-indazoles. organic-chemistry.org Similarly, visible light-mediated heterodifunctionalization of alkynylazobenzenes allows for the formation of two new C-heteroatom bonds with perfect atom economy under mild conditions. acs.org

Future methodologies for synthesizing derivatives of 3-bromo-2-methyl-5-nitro-2H-indazole will likely focus on:

Catalytic Systems: Employing transition metals like copper, palladium, and rhodium to catalyze C-N and N-N bond formations under milder conditions. organic-chemistry.orgresearchgate.netresearchgate.net

Flow Chemistry: Utilizing microreactor technology for safer, more efficient, and scalable synthesis, particularly for reactions involving hazardous intermediates or conditions.

Enzymatic Synthesis: Exploring biocatalysts to achieve high regio- and stereoselectivity, which is often challenging with traditional chemical methods.

MethodCatalyst/ReagentKey FeaturesAtom EconomyReference
Three-Component Reaction Copper(I) oxide nanoparticles (Cu₂O-NP)One-pot synthesis from 2-halobenzaldehydes, amines, and sodium azide in a green solvent (PEG 300).Moderate organic-chemistry.org
Reductive Cyclization Tri-n-butylphosphineMild, one-pot condensation and cyclization of ortho-imino-nitrobenzenes.Moderate researchgate.net
Visible Light-Mediated Cyclization None (Photocatalyst-free)Forms two C-heteroatom bonds in a single step from alkynylazobenzenes with perfect atom economy.High acs.org
Direct Alkylation Ga/Al-mediationRegioselective N-2 alkylation of indazoles with α-bromocarbonyl compounds.High researchgate.netrsc.org

Exploration of C-H Functionalization for Direct Diversification of Indazole Derivatives

Carbon-hydrogen (C-H) functionalization has emerged as a powerful tool for the late-stage modification of complex molecules, offering a more step-economic approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.orgresearchgate.net For a molecule like this compound, C-H activation provides a direct route to introduce new functional groups onto the benzene (B151609) ring, further diversifying the chemical space.

The 2H-indazole scaffold presents several C-H bonds that can be targeted for functionalization. rsc.org Research has demonstrated successful transition-metal-catalyzed C-H activation at various positions:

C3-Functionalization: Palladium-catalyzed C-H functionalization at the C3-position via isocyanide insertion has been developed to synthesize novel fused heterocyclic systems. acs.org

Ortho C2'-H Functionalization: Rhodium(III)-catalyzed chelation-assisted strategies enable the regioselective acylmethylation of the ortho-position of a 2-phenylindazole derivative. researchgate.net

Remote C-H Functionalization: Methods are being explored to selectively functionalize the C-H bonds on the fused benzene ring of the indazole core. rsc.orgresearchgate.net

Future research will likely focus on developing catalysts with higher selectivity to target specific C-H bonds on the nitro-substituted benzene ring of this compound, overcoming the directing effects of the existing substituents. The development of metal-free C-H functionalization methods, potentially using photoredox catalysis, is also a promising avenue for more sustainable chemical synthesis.

PositionCatalyst SystemType of FunctionalizationReference
C3 Pd(II) catalystIsocyanide insertion leading to diverse heterocycles. acs.org
ortho-C2' (of 2-phenylindazole) Cp*Rh(III) catalystDirect acylmethylation with sulfoxonium ylides. researchgate.net
Benzene Ring Transition metal catalystsVarious functionalizations including arylation, alkylation, and acylation. rsc.orgnih.gov

Application of Artificial Intelligence and Machine Learning in Indazole Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. nih.gov For complex targets within the indazole family, these computational tools can significantly accelerate research and development.

Key applications in indazole chemistry include:

Synthesis Prediction (Retrosynthesis): AI-powered tools can analyze a target molecule like a complex derivative of this compound and propose viable synthetic routes by working backward from the final product. researchgate.net These programs are trained on vast databases of known chemical reactions. acs.org

Reaction Outcome and Yield Prediction: ML models can predict the likely products, side products, and yields of a chemical reaction under specific conditions. acs.orgdigitellinc.com This is particularly valuable for optimizing challenging steps, such as selective C-H functionalization, by allowing for in silico screening of catalysts and reaction parameters before performing experiments. digitellinc.com

Property Prediction: AI can predict the physicochemical and biological properties of novel indazole derivatives before they are synthesized. This allows chemists to prioritize the synthesis of compounds with the most promising characteristics for a given application, such as drug candidates with high predicted efficacy and low toxicity.

The future of indazole research will see a tighter integration of these predictive models with automated synthesis platforms, creating a closed-loop system where AI designs novel compounds, predicts their synthesis, and a robot performs the experiments, leading to rapid discovery cycles. nih.gov

Integrated Experimental and Computational Approaches for Comprehensive Mechanistic Understanding

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. The combination of experimental studies (e.g., kinetics, isotopic labeling, intermediate trapping) with computational chemistry, particularly Density Functional Theory (DFT) calculations, provides a powerful approach for elucidating complex reaction pathways. acs.org

For indazole synthesis, this integrated approach has been used to:

Understand Regioselectivity: DFT calculations helped explain the complete N(2)-regioselectivity observed in a copper-catalyzed cross-coupling reaction for synthesizing 2-substituted-2H-indazoles. rsc.org

Elucidate Reaction Pathways: Computational studies have been used to investigate the mechanisms of reactions like the Cadogan and Davis-Beirut syntheses of indazoles, providing evidence for the involvement of N-oxide intermediates. nih.gov

Analyze Catalyst Behavior: Theoretical calculations can model catalyst-substrate interactions, helping to explain why certain catalysts are more effective and guiding the design of new, improved catalysts. acs.org

Future research on this compound and its derivatives will rely heavily on these synergistic approaches. For instance, understanding the electronic effects of the nitro and bromo substituents on the reactivity of the indazole core can be precisely modeled, allowing for accurate predictions of reaction outcomes and the rational design of new synthetic strategies.

Investigation of Novel Reactivity Patterns and Chemical Transformations for Substituted 2H-Indazoles

Beyond established functionalization methods, future research will aim to uncover novel reactivity patterns of the substituted 2H-indazole core. The unique electronic nature of this compound, with its electron-withdrawing nitro group and the versatile bromo-handle, opens doors to a wide range of chemical transformations.

Promising areas of exploration include:

Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional chemical oxidants and reductants. The electrochemical synthesis of 1H-indazole N-oxides, which can then undergo divergent C-H functionalization, highlights the potential of this approach. nih.gov The nitro group on the target molecule could be susceptible to electrochemical reduction, offering a pathway to amino-indazole derivatives.

Photocatalysis: Visible-light photocatalysis enables the activation of chemical bonds under mild conditions, often leading to unique reactivity. Exploring the photochemical behavior of 2H-indazoles could lead to novel cycloaddition or functionalization reactions.

N-Oxide Chemistry: As demonstrated for 1H-indazoles, the corresponding N-oxides are versatile intermediates for further functionalization. nih.govnih.gov Investigating the synthesis and reactivity of the N-oxide of this compound could provide access to new classes of derivatives.

Cycloaddition Reactions: The pyrazole (B372694) ring within the indazole structure can potentially participate in cycloaddition reactions, offering a route to complex, three-dimensional molecular architectures. The reaction of N-vinyl nitroindazoles with nitrile imines to form pyrazoline derivatives showcases this potential. semanticscholar.org

By exploring these novel transformations, chemists can continue to expand the structural diversity of the indazole family, leading to the discovery of molecules with unique properties and functions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-bromo-2-methyl-5-nitro-2H-indazole, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the indazole core. For bromination, electrophilic substitution using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled conditions (e.g., 0–5°C) is common. Methylation at the N2 position can be achieved via alkylation with methyl iodide in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base . Nitration at the 5-position requires a nitrating mixture (HNO₃/H₂SO₄) under ice-cooling to prevent over-nitration.
  • Characterization : Key intermediates should be verified via ¹H/¹³C NMR to confirm regioselectivity (e.g., distinguishing N1 vs. N2 alkylation) and high-resolution mass spectrometry (HRMS) for molecular ion validation. Elemental analysis ensures purity (>95%) .

Q. How can researchers resolve contradictions in spectroscopic data for structural isomers of substituted indazoles?

  • Methodological Answer : Isomeric byproducts (e.g., N1 vs. N2 alkylation) are separable via flash column chromatography using gradients of ethyl acetate/hexane. NMR analysis is critical:

  • N1-substituted isomers show distinct deshielding of the methyl group (δ ~4.3–4.5 ppm for CH₂ in alkyl chains) due to proximity to the nitro group.
  • N2-substituted isomers exhibit upfield shifts for aromatic protons adjacent to bromine (δ ~7.2–7.9 ppm) .
    • TLC monitoring (Rf differences) and HRMS fragmentation patterns further aid identification .

Advanced Research Questions

Q. What strategies improve regioselectivity in the alkylation of this compound?

  • Methodological Answer : Regioselectivity depends on steric and electronic factors:

  • Use bulky bases (e.g., Cs₂CO₃) to favor N2 alkylation by destabilizing transition states at N1.
  • Polar aprotic solvents (DMF, DMSO) enhance reactivity of alkyl halides (e.g., methyl iodide) .
  • Kinetic vs. thermodynamic control: Lower temperatures (0–25°C) favor N2 alkylation, while prolonged heating may lead to isomerization .
    • Validation : Computational modeling (DFT) of transition states can predict regiochemical outcomes .

Q. How do structural modifications (e.g., bromine, nitro groups) influence the compound’s pharmacological activity?

  • Methodological Answer :

  • Bromine : Enhances lipophilicity and binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors). Test via competitive binding assays (IC₅₀ measurements) .
  • Nitro Group : Acts as an electron-withdrawing group, affecting redox properties. Evaluate cytotoxicity in cell lines (e.g., HepG2) and compare with des-nitro analogs .
    • Structure-Activity Relationship (SAR) : Synthesize derivatives with halogen replacements (e.g., Cl, F) or nitro reduction to amine. Use molecular docking (e.g., AutoDock Vina) to predict target interactions .

Q. What advanced analytical techniques are required to validate the purity of this compound in complex matrices?

  • Methodological Answer :

  • HPLC-PDA/MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities. UV detection (λ = 254 nm) identifies nitro-aromatic chromophores .
  • X-ray Crystallography : Single-crystal diffraction confirms absolute configuration and nitro-group orientation. SHELXL refinement is recommended for high-resolution data .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles for storage optimization .

Contradiction Analysis

  • Evidence Conflict : Some studies report N2 alkylation as the major product , while others note competing N1 alkylation under similar conditions .
    • Resolution : Steric effects of substituents (e.g., nitro vs. bromine) alter reaction pathways. Use in situ IR monitoring to track intermediate formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.